3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Description

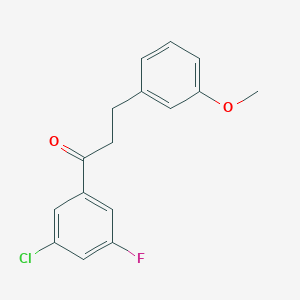

Chemical Structure and Properties 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-07-0) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄ClFO₂ and a molecular weight of 292.73 g/mol . Its structure features a propiophenone backbone substituted with a chlorine atom at the 3' position, a fluorine atom at the 5' position on one phenyl ring, and a 3-methoxyphenyl group on the adjacent carbon (Figure 1). The methoxy group (-OCH₃) is an electron-donating substituent, while the halogens (Cl, F) are electron-withdrawing, creating a polarized electronic environment that influences reactivity and intermolecular interactions.

Such compounds are intermediates in pharmaceuticals and agrochemicals, leveraging their aromatic and ketone functionalities for further derivatization .

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZPDNQHIIQEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644244 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-07-0 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methoxybenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: 3’-Chloro-5’-fluoro-3-(3-hydroxyphenyl)propiophenone.

Reduction: 3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propan-1-ol.

Substitution: 3’-Methoxy-5’-fluoro-3-(3-methoxyphenyl)propiophenone (if chloro is substituted).

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.

- Reagent in Chemical Processes : It is used as a reagent in chemical reactions, particularly those involving nucleophilic substitutions or electrophilic additions.

Biology

- Antimicrobial Activity : Compounds similar to 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone have demonstrated antimicrobial properties. For example, derivatives have shown effectiveness against pathogens like Candida albicans, with minimum inhibitory concentrations (MIC) as low as 7.8 μg/mL, indicating structural modifications enhance antifungal activity.

- Anticancer Potential : Studies have investigated the anticancer properties of similar compounds. For instance, derivatives containing methoxy and halogen substituents have been shown to inhibit tumor cell proliferation by inducing apoptosis through caspase pathways.

Inhibition of Candida albicans

A study highlighted that certain chromanone derivatives inhibited the growth of Candida albicans. The structural features significantly influenced antifungal activity, showcasing the potential therapeutic applications of compounds like this compound.

Cell Line Studies

In vitro studies using human cancer cell lines revealed that compounds similar to this one can reduce cell viability in a dose-dependent manner, suggesting potential applications in oncology.

Mechanism of Action

The mechanism by which 3’-Chloro-5’-fluoro-3-(3-methoxyphenyl)propiophenone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance its binding affinity to certain molecular targets, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations

Positional Isomerism: The 3-OCH₃ vs. 4-OCH₃ substitution (CAS 898775-07-0 vs. 86810-95-9) alters electronic effects. In CAS 898775-04-7, shifting Cl and F to the 2' and 4' positions modifies steric hindrance and dipole moments, as evidenced by its higher predicted boiling point (404.9°C) compared to non-halogenated propiophenones (~218°C) .

Functional Group Variations: Replacing methoxy with methylsulfanyl (CAS 898750-43-1) introduces a sulfur atom, increasing molecular weight (308.80 vs. 292.73) and lipophilicity. Sulfur’s lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but enhance membrane permeability in biological systems .

Halogen Effects :

- Chlorine (atomic radius: 0.79 Å) vs. fluorine (0.64 Å) impacts steric bulk and van der Waals interactions. Chlorine’s larger size may hinder rotation around the aryl-carbonyl bond, influencing conformational stability .

- Fluorine’s high electronegativity polarizes the aromatic ring, directing electrophilic substitution to meta/para positions, whereas chlorine’s resonance effects favor ortho/para pathways .

Biological Activity

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClF O

- Molecular Weight : 292.73 g/mol

- Structural Features : The compound features a propiophenone backbone with chlorine and fluorine substituents, as well as a methoxy group on the aromatic ring, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) could enhance the compound's interaction with microbial targets, potentially leading to effective inhibition of growth.

Anticancer Potential

Some derivatives of propiophenone compounds have shown promise in inhibiting cancer cell proliferation. The mechanisms involved often include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways associated with tumor growth.

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes related to metabolic pathways in cancer cells.

- Receptor Modulation : The methoxy group may facilitate binding to specific receptors, altering cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds, providing insights into the potential activity of this compound.

Study 1: Antifungal Activity

In a study assessing antifungal susceptibility, related compounds were tested against Candida albicans. The results indicated that certain structural modifications enhanced antifungal efficacy, suggesting that similar alterations in 3'-Chloro-5'-fluoro derivatives could yield comparable results .

Study 2: Cytotoxicity Assays

Research evaluating the cytotoxic effects of related propiophenones on various cancer cell lines highlighted significant growth inhibition at specific concentrations. These findings underscore the potential for this compound to exert similar effects, warranting further investigation into its cytotoxic properties.

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, and how can intermediates be characterized?

- Synthesis : A Friedel-Crafts acylation or Suzuki coupling may be employed, given the propiophenone backbone and aryl substituents. For example, coupling 3-methoxyphenylboronic acid with a chloro-fluorinated propiophenone precursor under palladium catalysis could yield the target compound .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy at C3, chloro/fluoro at C3' and C5'). Mass spectrometry (HRMS) verifies molecular weight (C₁₆H₁₃ClFO₂, ~294.7 g/mol) . Purity analysis via HPLC with UV detection (λ = 254 nm) is recommended .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs . Test solubility incrementally in ethanol or acetonitrile for reaction optimization.

- Stability : Store at 2–8°C under inert atmosphere (argon) due to potential sensitivity to moisture/oxidation, inferred from related propiophenones . Monitor degradation via TLC or LC-MS over time .

Q. What safety protocols should be followed when working with this compound?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; volatility is low, but dust formation during weighing poses risks .

- Waste Disposal : Collect organic waste separately and neutralize with activated carbon before incineration by licensed facilities .

Advanced Research Questions

Q. How can substrate concentration and reaction temperature be optimized for asymmetric reductions involving this compound?

- Methodology : Adapt protocols from propiophenone reductions (e.g., using Rhodococcus mucilageinosa cells). Test concentrations (1–20 mM) in phosphate buffer (pH 7.0) at 25–37°C. Monitor enantiomeric excess (ee) via chiral HPLC .

- Data Analysis : Kinetic modeling (Michaelis-Menten) identifies substrate inhibition thresholds. For example, >10 mM may reduce conversion efficiency due to enzyme saturation .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Approach : Use DFT calculations (e.g., Gaussian 09) to map electron density on the aryl ring. The chloro and fluoro groups are meta-directing, but steric hindrance from the methoxyphenyl group may favor para-substitution . Validate predictions with experimental substituent addition (e.g., amination) .

Q. What strategies resolve contradictions in reported toxicity data for structurally related aryl ketones?

- Case Study : For analogs with limited ecotoxicity data (e.g., no EC50 values), conduct in silico QSAR modeling using EPI Suite. Cross-validate with acute toxicity assays (e.g., Daphnia magna LC50) to address discrepancies .

- Risk Mitigation : Assume precautionary measures (e.g., glovebox use) until empirical data confirms safety .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during functionalization of the propiophenone core be addressed?

- Solution : Employ directing groups (e.g., boronates) or transient protection of the ketone. For example, convert the ketone to a silyl enol ether to direct electrophilic attack to the meta position .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

- Techniques : LC-QTOF-MS for high-resolution impurity profiling. Compare fragmentation patterns with commercial standards (e.g., 3'-fluoro analogs) .

- Validation : Spiked recovery experiments (80–120% range) ensure method accuracy for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.